molecular formula C5H5NO3 B041810 4-Methyloxazole-5-carboxylic acid CAS No. 2510-32-9

4-Methyloxazole-5-carboxylic acid

Cat. No. B041810
CAS RN: 2510-32-9
M. Wt: 127.1 g/mol
InChI Key: ZIXUNDOOBLSXPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methyloxazole-5-carboxylic acid derivatives involves several key methods. Notably, a gold-catalyzed [4 + 1] heterocyclization of nonactivated alkyne and hydroxamic acid has been developed for the regiospecific synthesis of 5-methyl-1,4,2-dioxazole, showcasing the efficiency and simplicity of this method in generating compounds with the methyloxazole core (He et al., 2022). Additionally, the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isoxazole-azirine-isoxazole/oxazole isomerization highlights the versatility and effectiveness of isomerization reactions in producing these compounds (Serebryannikova et al., 2019).

Molecular Structure Analysis

The molecular structure of 4-Methyloxazole-5-carboxylic acid derivatives plays a crucial role in their reactivity and application. The synthesis and crystal structure analysis of such compounds, including their interactions and stereochemistry, provide insights into their potential utility in further chemical synthesis and application in various fields (Xu et al., 2006).

Chemical Reactions and Properties

4-Methyloxazole-5-carboxylic acid undergoes various chemical reactions, facilitating the synthesis of a wide range of derivatives. For instance, its transformation into 4methyloxazol-5-yl carboxazide and further into 4methyloxazol-5-yl isocyanate demonstrates its versatility as a building block for the synthesis of complex molecules (Ray & Ghosh, 1999).

Physical Properties Analysis

The physical properties of 4-Methyloxazole-5-carboxylic acid derivatives, such as solubility, melting point, and crystallinity, are essential for their application in synthesis and material science. Studies on thermotropic polyesters based on benzoxazole carboxylic acids offer insights into the material properties and potential applications of these compounds in creating novel materials (Kricheldorf & Thomsen, 1992).

Chemical Properties Analysis

The chemical properties of 4-Methyloxazole-5-carboxylic acid, including reactivity with various reagents, enable the synthesis of a wide array of functionalized derivatives. For example, its reaction with organolead triacetates to synthesize α-aryl and α-vinyl N-acetylglycine ethyl esters highlights its utility in organic synthesis and the development of compounds with significant biological activity (Morgan & Pinhey, 1994).

Scientific Research Applications

  • Total Synthesis of Natural Products : A study by Zhang and Ciufolini (2009) employed a new oxazole building block, 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, for the total synthesis of siphonazoles A and B, which are unique natural products (Zhang & Ciufolini, 2009).

  • Cross-Coupling Reactions : Houpis et al. (2010) demonstrated the use of the carboxylic acid anion moiety as a tunable directing group in cross-coupling reactions of boronic acids with dihalo heterocycles (Houpis et al., 2010).

  • Synthesis of Enzymic Resolution Compounds : Morgan and Pinhey (1994) showcased an efficient synthesis of a moisture-sensitive compound, 4-ethoxycarbonyl-2-methyloxazol-5-one, which underwent high-yielding arylation and vinylation with organolead triacetates (Morgan & Pinhey, 1994).

  • Ruthenium-Catalyzed Synthesis : A study by Ferrini et al. (2015) developed a ruthenium-catalyzed synthesis method for producing protected 5-amino-1,2,3-triazole-4-carboxylic acid, useful in biologically active compounds and peptidomimetics (Ferrini et al., 2015).

  • Isoxazole-Oxazole Ring Transformation : Doleschall and Seres (1988) developed a novel base-catalyzed isoxazole-oxazole ring transformation technique (Doleschall & Seres, 1988).

  • Corrosion Inhibition : A study by Bentiss et al. (2007) found 4-MTHT (a derivative) to be an effective inhibitor of mild steel corrosion in hydrochloric acid (Bentiss et al., 2007).

  • Fungicidal and Insecticidal Activities : Liu, Li, and Li (2004) reported that novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives showed promising fungicidal and insecticidal activities (Liu, Li, & Li, 2004).

  • Inhibitory Activity on Blood Platelet Aggregation : Ozaki et al. (1983) synthesized 5-substituted oxazole-4-carboxylic acid derivatives that showed inhibitory activity on blood platelet aggregation (Ozaki et al., 1983).

  • Bronchodilator Development : Ray and Ghosh (1999) identified N,N'-bis(4-methyloxazol-5-yl)urea as a key building block for the potential improved bronchodilator 1,3-bis(4-methyloxazol-5-yl)xanthine (Ray & Ghosh, 1999).

Safety And Hazards

4-Methyloxazole-5-carboxylic acid can cause skin irritation and serious eye irritation . It is recommended to wear suitable protective equipment, avoid dispersion of dust, and wash hands and face thoroughly after handling .

properties

IUPAC Name

4-methyl-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-3-4(5(7)8)9-2-6-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXUNDOOBLSXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303366
Record name 4-methyl-1,3-oxazole-5-carboxylic acid
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyloxazole-5-carboxylic acid

CAS RN

2510-32-9
Record name 2510-32-9
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Record name 4-methyl-1,3-oxazole-5-carboxylic acid
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Record name 4-methyl-1,3-oxazole-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

Ethyl-2-chloroacetoacetate (1 wt; 1 eq., 1000 g) was aged with formamide (0.68 vol; ca. 2.8 eq.) and the resulting solution was heated to 120° C. After 5 hours the mixture was allowed to cool to room temperature and allowed to age under nitrogen over night. The mixture was treated with NaOH (3 M, 6 vol, reaction moderately exothermic) and stirred at room temperature for 4 hours. Ethyl acetate (6 vol) was added and the phases allowed to separate. The organic layer was discarded while the aqueous was acidified with conc. (32%) aqueous HCl to pH 2 (ca. 2.0 vol). A precipitate started to form. The suspension was treated with AcOEt (8 vol) and vigorously stirred until the bulk of the precipitate had dissolved. The aqueous phase was further extracted with AcOEt twice (6 vol each) and the combined organic layers distilled to low volume (again a suspension was observed at low volume). Fresh AcOEt (8 vol) was added and the mixture evaporated to dryness. The collected solid was placed in the oven at 40° C. over night under reduced pressure to give 4-methyl-1,3-oxazole-5-carboxylic acid (498 g, 64.5%).
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Synthesis routes and methods II

Procedure details

A solution of 40.0 grams (0.243 mol, 1.0 eq) of 2-Chloro-3-oxo-butyric acid ethyl ester in 240 mL formic acid (99%) was stirred at room temperature in a 500 mL round bottom flask equipped with a H2O condenser. To this solution was added 80.0 grams (1.27 mmol, 5.2 eq) of ammonium formate. The solution was then heated to reflux for five hours. After cooling to room temperature, the solution was diluted with water (1 L) and neutralized with Na2CO3. The aqueous solution was then extracted three times with Et2O and the combined organic fractions were dried over MgSO4. After concentration, vacuum distillation (˜10 mmHg, b.p. 53° C.-61° C.) gave a mixture of starting material and 4-Methyl-oxazole-5-carboxylic acid ethyl ester as a colorless oil (21.7 grams). This mixture was dissolved in 100 mL of aqueous sodium hydroxide (2 N) and refluxed for 1 minute. The reaction was then poured onto ice and acidified with concentrated HCl and the known (Sen & Sengupta (1985) Ind. J. Chem. Section B: Org. Chem. Including Med. Chem. 24B(5):535-8) free acid precipitated as a white solid (6.04 grams, 20% overall yield) Mp: 241.4-242.6° C.
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Synthesis routes and methods III

Procedure details

Ethyl-2-chloroacetoacetate (1 wt; 1 eq., 1000 g) was aged with formamide (0.68 vol; ca. 2.8 eq.) and the resulting solution was heated to 120° C. After 5 hours the mixture was allowed to cool to room temperature and allowed to age under nitrogen over night. The mixture was treated with NaOH (3 M, 6 vol, reaction moderately exothermic) and stirred at room temperature for 4 hours. Ethyl acetate (6 vol) was added and the phases allowed to separae. The organic layer was discarded while the aqueous was acidified with conc. (32%) aqueous HCl to pH 2 (ca. 2.0 vol). A precipitate started to form. The suspension was treated with AcOEt (8 vol) and vigorously stirred until the bulk of the precipitate had dissolved. The aqueous phase was further extracted with AcOEt twice (6 vol each) and the combined organic layers distilled to low volume (again a suspension was observed at low volume). Fresh AcOEt (8 vol) was added and the mixture evaporated to dryness. The collected solid was placed in the oven at 40° C. over night under reduced pressure to give 4-methyl-1,3-oxazole-5-carboxylic acid (498 g, 64.5%).
Quantity
1000 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyloxazole-5-carboxylic acid
Reactant of Route 2
4-Methyloxazole-5-carboxylic acid
Reactant of Route 3
4-Methyloxazole-5-carboxylic acid
Reactant of Route 4
4-Methyloxazole-5-carboxylic acid
Reactant of Route 5
4-Methyloxazole-5-carboxylic acid
Reactant of Route 6
4-Methyloxazole-5-carboxylic acid

Citations

For This Compound
28
Citations
P Haake, LP Bausher - The Journal of Physical Chemistry, 1968 - ACS Publications
… determined and are given in parentheses following the name of the compound: 4-methyloxazole (1.07), ethyl 4-methyloxazole5-carboxylate (0.83), 4-methyloxazole-5-carboxylic acid (…
Number of citations: 36 pubs.acs.org
JW Cornforth, RH Cornforth - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… in formic acid, and the partly purified product [after separation from a little ethyl 4-methylglyoxaline-5-carboxylate (V ; R = H)] was hydrolysed to 4-methyloxazole-5-carboxylic acid. This …
Number of citations: 30 pubs.rsc.org
S Ray, S Ghosh - 1999 - nopr.niscpr.res.in
… Ethyl 4-methyloxazole-5-carboxylate was hydrolysed to 4-methyloxazole-5-carboxylic acid … Following the procedure' of Weinstock' we transformed 4-methyloxazole-5-carboxylic acid …
Number of citations: 2 nopr.niscpr.res.in
P Haake, LP Bausher, JP McNeal - Journal of the American …, 1971 - ACS Publications
… Decarboxylation of 4-methyloxazole-5-carboxylic acid at 185.4. … Arrhenius plot for 4-methyloxazole-5-carboxylic acid. … 5-carboxylic acid (7b), 4-methyloxazole-5-carboxylic acid (7c). …
Number of citations: 51 pubs.acs.org
A Shafiee, E Naimi, P Mansobi… - Journal of …, 1995 - Wiley Online Library
… Starting from 4-methyloxazole-5-carboxylic acid hydrazide (11) [6], compounds 13 and 14 were … Reaction of 4-methyloxazole-5-carboxylic acid with phosphorus oxychloride and …
Number of citations: 95 onlinelibrary.wiley.com
P Cornwall, CP Dell, DW Knight - Journal of the Chemical Society …, 1991 - pubs.rsc.org
… The corresponding 4-methyloxazole-5-carboxylic acid 26a proved to be much less easy to prepare. Oxidation 23 of ethyl 3aminocrotonate using benzoyl peroxide gave ethyl 2-benzoyl…
Number of citations: 17 pubs.rsc.org
SV Stepanova, SD L'vova, VI Gunar - Pharmaceutical Chemistry Journal, 1976 - Springer
… of obtaining (II) is dehydration of 4-methyloxazole-5-carboxylic acid (I) in the presence of … The poor solubility of 4-methyloxazole-5-carboxylic acid amide limited the choice of solvent. …
Number of citations: 3 link.springer.com
S SHIMADA, T TOJo - Chemical and pharmaceutical bulletin, 1983 - jstage.jst.go.jp
… N-Allyl—4-methyloxazole-S-carboxamide (la—e)—General Procedure: A mixture of 4-methyloxazole-5carboxylic acid” (15 mmol) and thionyl chloride (30 ml) was refluxed for 4h. The …
Number of citations: 25 www.jstage.jst.go.jp
VV Solomin, DS Radchenko… - European Journal of …, 2019 - Wiley Online Library
An approach to synthesis of 2‐, 4‐, and 5‐bromooxazoles is described. The method was optimized, and its scope was extended to all three isomeric parents, as well as various alkyl‐ …
R Rajan, D Schepmann, JA Schreiber… - European Journal of …, 2021 - Elsevier
Glutamatergic N-Methyl-d-aspartate (NMDA) receptors are heterotetrameric ion channels that can be comprised of different subunits. GluN2A subunit-containing NMDA receptors are …
Number of citations: 2 www.sciencedirect.com

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